

# electronic absorption spectra of 3-formylsalicylic acid

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## Compound Focus: 3-Formylsalicylic acid

CAS No.: 610-04-8

Cat. No.: S564102

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## Core Spectroscopic Properties & Experimental Data

The following tables consolidate the quantitative data and experimental methodologies for **3-formylsalicylic acid**.

Table 1: Electronic Absorption Spectral Data in Ethanol [1]

Parameter	Value for 3-fsa
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	300 nm
Molar Absorptivity ( $\epsilon$ )	$4620 \pm 15 \text{ M}^{-1} \text{ cm}^{-1}$
Optimum Concentration Range	$4 \times 10^{-5} - 2 \times 10^{-4} \text{ M}$

Table 2: Acidity Constants (pKa) and Complexation Data [1] [2]

Parameter	Value for 3-fsa
pKa <sub>1</sub>	New approximate method required due to overlapping absorption bands

Parameter	Value for 3-fsa
pKa <sub>2</sub>	11.2 (consistent with literature, well-resolved bands)
Fe(III) Complex Stoichiometry	1:1 (confirmed by continuous variation, mole-ratio, and slope ratio methods)

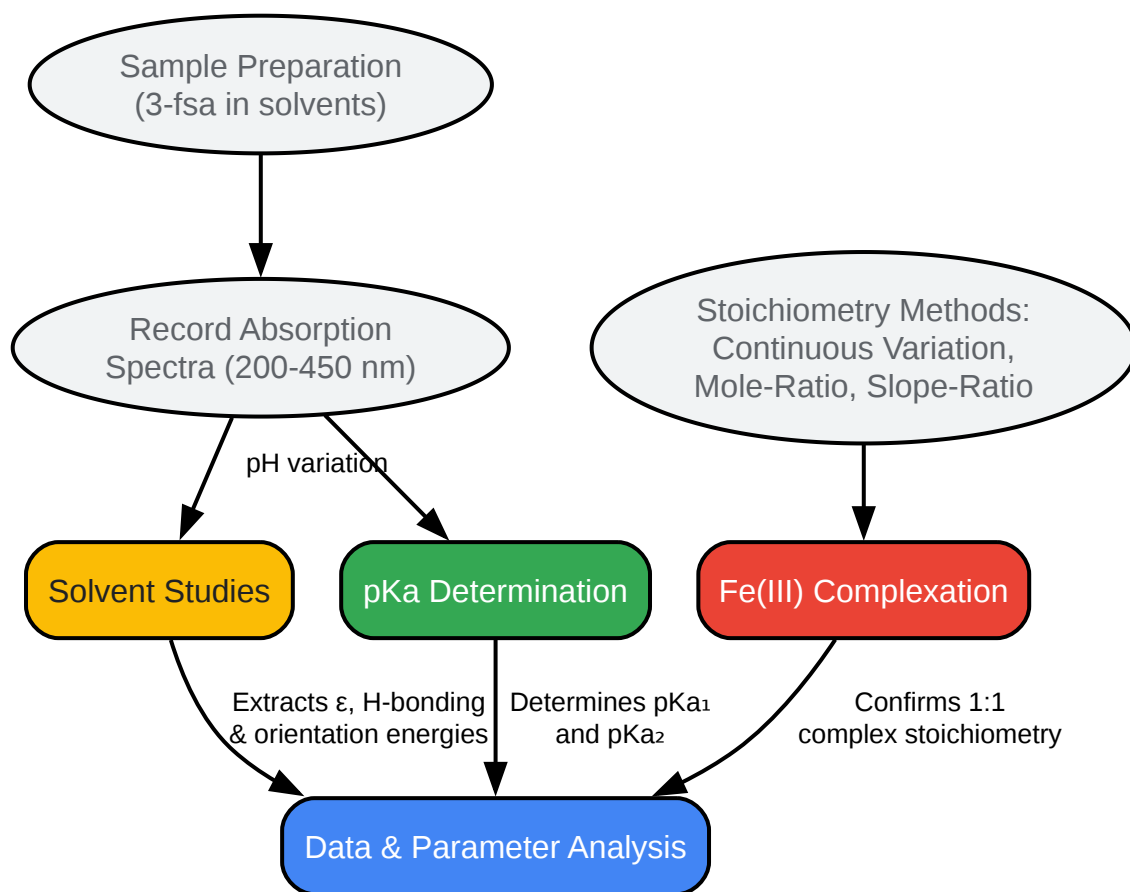
## Detailed Experimental Protocols

The study employed the following key experimental methods [1]:

- **Sample Preparation:** 3-fsa was prepared according to literature methods and dissolved in organic solvents for analysis. All other reagents were prepared with doubly distilled water, and sodium perchlorate was used to maintain ionic strength.
- **Pure and Mixed Solvent Studies:** Electronic absorption spectra were recorded within the 200–450 nm wavelength range. Key parameters like oscillator strength and transition dipole moments were determined from this data. Mixed solvent studies provided insights into hydrogen bonding and orientation energies between 3-fsa and solvent molecules.
- **Determination of Acidity Constants (pKa):** The dissociation constants were determined spectrophotometrically. A new approximate method was suggested for determining pKa<sub>1</sub> due to the significant overlap between the absorption bands of the molecular and uni-charged species of 3-fsa, which makes the direct application of the Henderson-Hasselbalch equation unsuitable.
- **Complexation with Fe(III):** The formation of the complex in solution was investigated spectrophotometrically. The 1:1 stoichiometry was consistently confirmed using three independent methods: the continuous variation method, the mole-ratio method, and the slope ratio method.

## Experimental Workflow and Spectral Transitions

The diagram below outlines the key experimental workflow and the molecular transitions involved in the study.



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Experimental workflow for studying **3-formylsalicylic acid**, from sample preparation to data analysis.

## Key Findings and Significance

The research highlights several critical aspects of 3-fsa's behavior [1] [2]:

- **Solvent Interactions:** The study of 3-fsa in different pure and mixed solvents provided information on the nature of its electronic transitions and the specific types and strengths of hydrogen bonding with solvent molecules.
- **Acidity and Structure:** The need for a new method to determine pKa<sub>1</sub> underscores the compound's complex acid-base behavior, influenced by the formyl group's position. This structural feature makes 3-fsa more acidic than salicylic acid.
- **Complexation Behavior:** The confirmed 1:1 complexation with Fe(III) mirrors the behavior of salicylic acid, highlighting its potential utility as a ligand in coordination chemistry. The study confirms that 3-fsa acts as a bidentate ligand, coordinating through its carboxylic and phenolic groups.

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## References

1. and 5-formylsalicylic acids and their complexes with Fe(III) [sciencedirect.com]
2. Spectroscopic studies on 3 - and 5- formylsalicylic and their... acids [pubmed.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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